molecular formula C17H16BNO2 B11741958 (2-{[(Naphthalen-1-yl)amino]methyl}phenyl)boronic acid

(2-{[(Naphthalen-1-yl)amino]methyl}phenyl)boronic acid

Cat. No.: B11741958
M. Wt: 277.1 g/mol
InChI Key: DJPDDNFNLJSIHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-{[(Naphthalen-1-yl)amino]methyl}phenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound features a naphthalene ring, an amino group, and a boronic acid functional group, making it a valuable reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-{[(Naphthalen-1-yl)amino]methyl}phenyl)boronic acid typically involves the reaction of naphthylamine with a boronic acid derivative. One common method is the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is known for its high efficiency and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(2-{[(Naphthalen-1-yl)amino]methyl}phenyl)boronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides are employed under basic conditions.

Major Products

    Oxidation: Boronic esters or borates.

    Reduction: Amines or alcohols.

    Substitution: Substituted naphthyl derivatives.

Scientific Research Applications

(2-{[(Naphthalen-1-yl)amino]methyl}phenyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-{[(Naphthalen-1-yl)amino]methyl}phenyl)boronic acid involves its ability to form stable complexes with various molecular targets. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The naphthyl and amino groups can interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-{[(Naphthalen-1-yl)amino]methyl}phenyl)boronic acid is unique due to its combination of a naphthalene ring, an amino group, and a boronic acid functional group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in organic synthesis. Its ability to form stable complexes with various molecular targets also enhances its utility in scientific research and industrial applications.

Properties

Molecular Formula

C17H16BNO2

Molecular Weight

277.1 g/mol

IUPAC Name

[2-[(naphthalen-1-ylamino)methyl]phenyl]boronic acid

InChI

InChI=1S/C17H16BNO2/c20-18(21)16-10-4-2-7-14(16)12-19-17-11-5-8-13-6-1-3-9-15(13)17/h1-11,19-21H,12H2

InChI Key

DJPDDNFNLJSIHK-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=CC=C1CNC2=CC=CC3=CC=CC=C32)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.